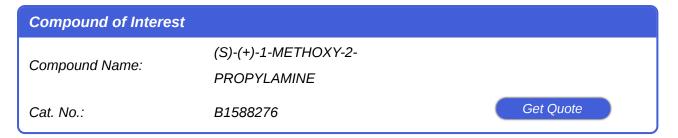


Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Methoxy-2-propylamine is a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific properties are paramount for the efficacy and safety of the final products. This technical guide provides an in-depth overview of the synthesis and characterization of **(S)-(+)-1-methoxy-2-propylamine**, focusing on both chemical and biocatalytic methodologies. Detailed experimental protocols, comprehensive characterization data, and visual representations of key processes are presented to aid researchers and professionals in the development and application of this important chiral amine.

Introduction

(S)-(+)-1-Methoxy-2-propylamine, also known as (S)-2-amino-1-methoxypropane, is a primary amine of significant interest in organic synthesis.[1] Its chiral nature makes it a valuable intermediate for the production of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.[1] The stereochemistry of this compound is critical, as different enantiomers can exhibit vastly different biological activities. This guide explores the primary methods for its synthesis and the analytical techniques for its thorough characterization.



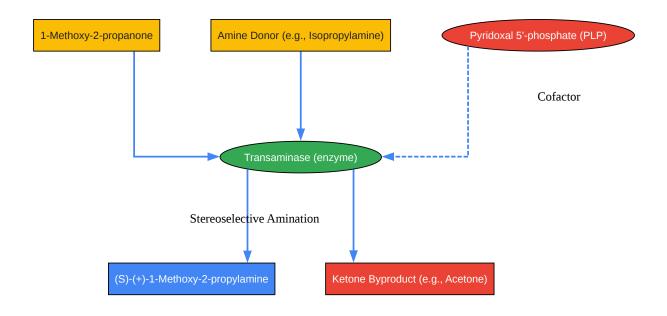
Synthesis of (S)-(+)-1-Methoxy-2-propylamine

The synthesis of enantiomerically pure **(S)-(+)-1-methoxy-2-propylamine** can be achieved through various routes, with biocatalytic methods gaining prominence due to their high stereoselectivity and environmentally benign reaction conditions.

Biocatalytic Synthesis via Transamination

Biocatalytic synthesis using transaminases offers a highly efficient and stereoselective route to **(S)-(+)-1-methoxy-2-propylamine**.[2] This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.[2]

Signaling Pathway for Biocatalytic Synthesis



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Caption: Biocatalytic synthesis of **(S)-(+)-1-methoxy-2-propylamine**.

Experimental Protocol: Transaminase-Catalyzed Synthesis



A detailed experimental protocol for the biocatalytic synthesis is presented in the table below.

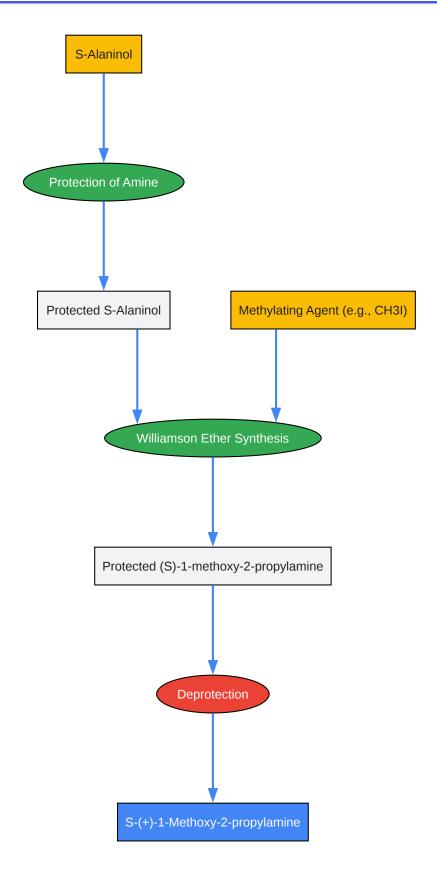
Parameter	Value/Condition
Enzyme	Transaminase
Substrate	1-Methoxy-2-propanone
Amine Donor	Isopropylamine
Cofactor	Pyridoxal 5'-phosphate (PLP)
Reaction Buffer	Phosphate buffer
рН	7.5
Temperature	30°C
Reaction Time	24-48 hours
Work-up	Acidification followed by distillation

Chemical Synthesis

Chemical synthesis routes often involve the resolution of a racemic mixture or an asymmetric synthesis approach. One common method involves the reductive amination of 1-methoxy-2-propanone, followed by chiral resolution. A more direct enantioselective approach can be achieved starting from a chiral precursor like (S)-alaninol.

Logical Relationship for Chemical Synthesis from (S)-Alaninol





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Caption: Chemical synthesis pathway from (S)-alaninol.



Experimental Protocol: Chemical Synthesis from (S)-1-Methoxy-2-propanol

A general protocol for the chemical synthesis is outlined below.

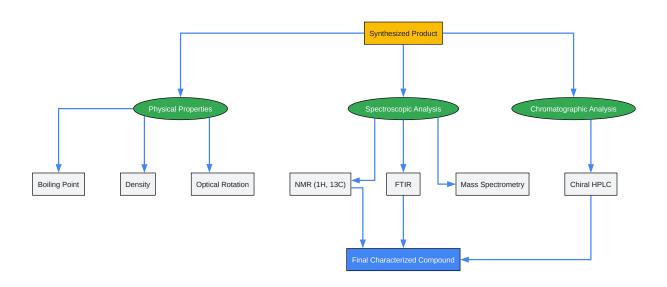
Step	Reagents and Conditions
1. Activation of Hydroxyl Group	(S)-1-Methoxy-2-propanol, Tosyl chloride, Pyridine, 0°C to room temperature
2. Azide Substitution	Tosylated intermediate, Sodium azide, DMF, 80°C
3. Reduction of Azide	Azide intermediate, Lithium aluminum hydride, THF, 0°C to reflux
4. Work-up and Purification	Quenching with water and NaOH, extraction, and distillation

Characterization of (S)-(+)-1-Methoxy-2-propylamine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Experimental Workflow for Characterization





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Caption: Workflow for the characterization of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.[3][4]



Property	Value
Molecular Formula	C ₄ H ₁₁ NO
Molecular Weight	89.14 g/mol
Appearance	Colorless liquid
Boiling Point	92-94 °C at 68 mmHg[3]
Density	0.844 g/cm ³ [3]
Optical Rotation	+11.5° (neat)
Enantiomeric Excess	>99% (achievable via biocatalysis)[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.08	d	3H	-СН₃	
1.35	br s	2H	-NH ₂	
3.05-3.15	m	1H	-CH(NH ₂)	
3.20	dd	1H	-OCH₂-	_
3.30	S	3H	-OCH₃	_
3.35	dd	1H	-OCH ₂ -	



¹³C NMR (CDCl₃)	Chemical Shift (ppm)	Assignment
20.5	-СН₃	
46.5	-CH(NH ₂)	
59.0	-OCH₃	
78.5	-OCH₂-	

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3360-3280	N-H stretch (primary amine)
2960-2820	C-H stretch (aliphatic)
1590	N-H bend (scissoring)
1460	C-H bend
1120	C-O stretch (ether)

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique for determining the enantiomeric purity of **(S)-(+)-1-methoxy-2-propylamine**.[6]

Experimental Protocol: Chiral HPLC



Parameter	Condition
Column	Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase	Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate	1.0 mL/min
Detector	UV at 210 nm
Derivatization (optional)	Derivatization with a UV-active agent can enhance sensitivity[7]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **(S)-(+)-1-methoxy-2-propylamine**. The biocatalytic route offers a highly stereoselective and sustainable method for its production. Detailed protocols and characterization data have been presented to serve as a valuable resource for researchers and professionals in the pharmaceutical and agrochemical industries. The application of the described analytical techniques is crucial for ensuring the quality and enantiomeric purity of this important chiral intermediate.

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